1-N-Cbz-pyrrolidine-3-carboxylic acid
Overview
Description
1-N-Cbz-pyrrolidine-3-carboxylic acid, also known as 1-[(benzyloxy)carbonyl]-3-pyrrolidinecarboxylic acid, is a compound with the molecular formula C13H15NO4 and a molecular weight of 249.27 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
1-N-Cbz-pyrrolidine-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions . The reaction typically proceeds as follows:
Starting Materials: Pyrrolidine-3-carboxylic acid and benzyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Procedure: The pyrrolidine-3-carboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane), and benzyl chloroformate is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-N-Cbz-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the common reactions include:
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield pyrrolidine-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can be converted to other functional groups through substitution reactions, such as esterification with alcohols or amidation with amines.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-N-Cbz-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-N-Cbz-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and proteins. The benzyloxycarbonyl (Cbz) group serves as a protecting group, allowing selective reactions to occur at other functional sites on the molecule. The pyrrolidine ring structure provides a rigid framework that can interact with biological targets, influencing their activity and function.
Comparison with Similar Compounds
1-N-Cbz-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-N-Cbz-pyrrolidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 2-position of the pyrrolidine ring.
1-N-Cbz-pyrrolidine-4-carboxylic acid: This compound has the carboxylic acid group at the 4-position of the pyrrolidine ring.
1-N-Cbz-pyrrolidine-3-hydroxycarboxylic acid: This compound has a hydroxyl group in addition to the carboxylic acid group on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940349 | |
Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188527-21-1 | |
Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 188527-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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